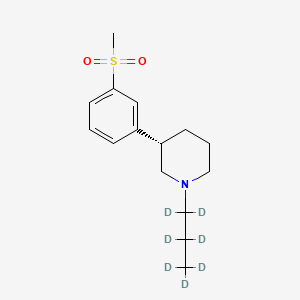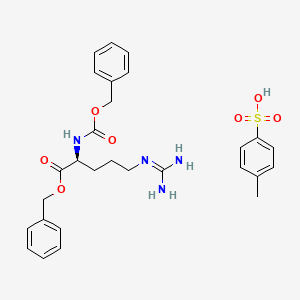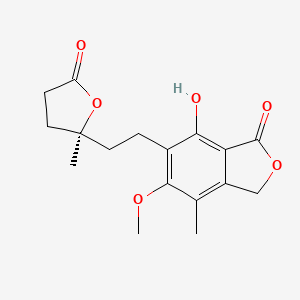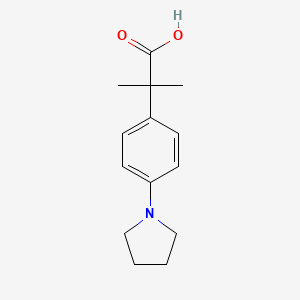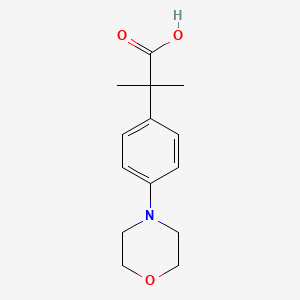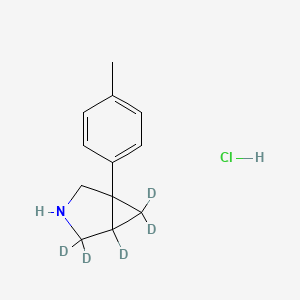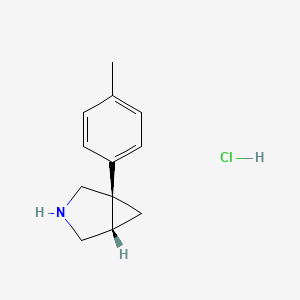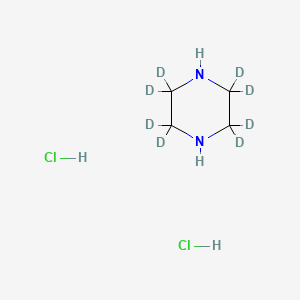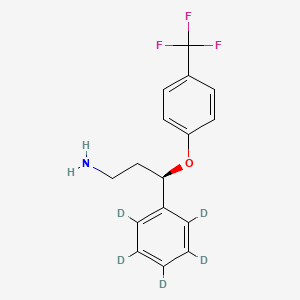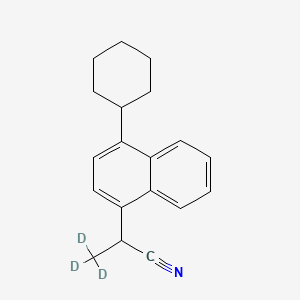
1-氰甲基-2'-甲基-4-环己基萘-d3
描述
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 is a deuterium-labeled compound used primarily as an intermediate in the preparation of labeled Vedaprofen . This compound has a molecular formula of C19H18D3N and a molecular weight of 266.40 . It is utilized in various research applications due to its unique isotopic labeling, which aids in the study of metabolic pathways and reaction mechanisms.
科学研究应用
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
作用机制
Target of Action
The compound “1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3”, also known as “2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanenitrile”, is an intermediate in the preparation of Vedaprofen . Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins that mediate inflammation and pain.
生化分析
Biochemical Properties
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 plays a significant role in biochemical reactions, particularly in metabolic research. It is used as a chemical reference for chemical identification, qualitative and quantitative detection, and studying reaction mechanisms and kinetics . This compound interacts with various enzymes and proteins, facilitating the study of metabolic pathways in vivo. The stable isotope labeling allows researchers to safely investigate these pathways .
Cellular Effects
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as an intermediate in the preparation of labeled Vedaprofen, it helps in understanding the pharmacokinetics and pharmacodynamics of the drug. The compound’s impact on cell function is crucial for studying the effects of Vedaprofen on different cell types.
Molecular Mechanism
At the molecular level, 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 exerts its effects through binding interactions with biomolecules. It is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanism, and reaction kinetics of compounds . The deuterium labeling provides a unique advantage in tracking the compound’s interactions and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at -20°C . Long-term in vitro and in vivo studies are essential to understand its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 vary with different dosages in animal models. Researchers have observed threshold effects and potential toxic or adverse effects at high doses. Understanding the dosage-dependent responses is crucial for determining the safe and effective use of this compound in biochemical research .
Metabolic Pathways
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 is involved in various metabolic pathways, interacting with enzymes and cofactors. The stable isotope labeling allows researchers to study metabolic flux and changes in metabolite levels . This compound’s role in metabolic research is vital for understanding the biochemical processes it influences.
Transport and Distribution
Within cells and tissues, 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 is transported and distributed through specific transporters and binding proteins. Its localization and accumulation are essential for studying its effects on cellular function . The compound’s distribution patterns provide insights into its role in biochemical reactions.
Subcellular Localization
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding its subcellular distribution is crucial for elucidating its role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 involves the deuteration of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene. The process typically includes the following steps:
Nitrile Formation: The nitrile group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion (CN-).
Industrial Production Methods
Industrial production of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 involves large-scale deuteration processes, often utilizing continuous flow reactors to ensure efficient and consistent isotopic labeling. The use of high-purity deuterium sources and optimized reaction conditions is crucial to achieve the desired isotopic enrichment.
化学反应分析
Types of Reactions
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Nucleophiles: Cyanide ion (CN-), halides, alkyl groups
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
相似化合物的比较
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 can be compared with other deuterium-labeled compounds, such as:
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene: The non-deuterated analogue used in similar applications but without the isotopic labeling benefits.
Deuterated Vedaprofen: Another deuterium-labeled compound used in pharmacokinetic studies.
属性
IUPAC Name |
2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-14(13-20)16-11-12-17(15-7-3-2-4-8-15)19-10-6-5-9-18(16)19/h5-6,9-12,14-15H,2-4,7-8H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYSGPGOKDXWFH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C2=CC=CC=C21)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)C1=CC=C(C2=CC=CC=C21)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747394 | |
| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217072-99-5 | |
| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)

